Ethylmalonic acid dibutyl ester

Description

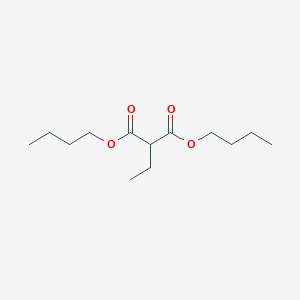

Structure

2D Structure

Properties

IUPAC Name |

dibutyl 2-ethylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O4/c1-4-7-9-16-12(14)11(6-3)13(15)17-10-8-5-2/h11H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYHANSLELCOANS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(CC)C(=O)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301030823 | |

| Record name | Dibutyl ethylmalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301030823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1113-92-4 | |

| Record name | Dibutyl ethylmalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301030823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for Ethylmalonic Acid Dibutyl Ester

Esterification Reactions for Diester Formation

The formation of Ethylmalonic Acid Dibutyl Ester from ethylmalonic acid and butanol is primarily achieved through esterification reactions. These processes focus on converting the two carboxylic acid groups of the parent molecule into butyl esters.

Acid-Catalyzed Esterification Approaches

The most common method for this transformation is the Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol. masterorganicchemistry.comlibretexts.orgwikipedia.org In this equilibrium-driven process, ethylmalonic acid is heated with an excess of n-butanol in the presence of a strong acid catalyst. libretexts.orgbyjus.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. wikipedia.orgyoutube.com The nucleophilic oxygen atom of the butanol then attacks this activated carbonyl carbon. wikipedia.org Following a series of proton transfers, a water molecule is eliminated, and subsequent deprotonation yields the dibutyl ester. wikipedia.org

To drive the reaction toward completion, Le Châtelier's principle is applied by either using a large excess of butanol or by continuously removing the water byproduct from the reaction mixture. libretexts.orgwikipedia.org Common methods for water removal include Dean-Stark distillation. wikipedia.org

Table 1: Typical Conditions for Fischer-Speier Esterification

| Parameter | Condition | Rationale |

|---|---|---|

| Reactants | Ethylmalonic Acid, n-Butanol | The dicarboxylic acid and the alcohol that form the ester. |

| Catalyst | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (TsOH) wikipedia.org | Provides the proton source to activate the carboxylic acid. masterorganicchemistry.com |

| Solvent | Excess n-Butanol or a non-polar solvent (e.g., Toluene) wikipedia.org | Excess alcohol helps shift the equilibrium; a non-polar solvent can aid in azeotropic removal of water. wikipedia.org |

| Temperature | 60–110 °C (Reflux) wikipedia.org | Provides the necessary activation energy for the reaction. |

| Byproduct Removal | Dean-Stark Apparatus, Molecular Sieves wikipedia.org | Removes water to drive the equilibrium towards the product side. libretexts.org |

Condensation-Based Synthetic Routes

Beyond direct acid catalysis, other condensation methods can be employed. One alternative involves converting ethylmalonic acid into a more reactive derivative, such as an acid chloride. This can be achieved by treating the dicarboxylic acid with a reagent like thionyl chloride (SOCl₂). The resulting ethylmalonyl dichloride is highly reactive and will readily undergo nucleophilic acyl substitution with butanol to form the desired diester. This method is often faster and not reversible, but it requires the handling of more sensitive and hazardous reagents. athabascau.ca

Carbon-Carbon Bond Formation at the Alpha Position

An alternative synthetic strategy involves forming the carbon-carbon bond at the alpha-position of a malonic ester precursor. This approach, known as the malonic ester synthesis, builds the final carbon skeleton before or after the ester groups are in place. wikipedia.org

Malonic Ester Synthesis Protocols for Alkylated Derivatives

The malonic ester synthesis provides a versatile method for preparing substituted carboxylic acids. libretexts.org To synthesize this compound via this route, one would typically start with dibutyl malonate. The methylene (B1212753) protons located between the two carbonyl groups of dibutyl malonate are acidic (pKa ≈ 13) and can be removed by a strong base to form a nucleophilic enolate. libretexts.orglibretexts.org

The synthesis proceeds in distinct steps:

Enolate Formation: Dibutyl malonate is treated with a suitable base, such as sodium butoxide, to form a resonance-stabilized enolate ion. libretexts.org

Alkylation: The enolate ion acts as a nucleophile and reacts with an ethyl halide (e.g., ethyl bromide or ethyl iodide) in an Sₙ2 reaction. libretexts.orglibretexts.org This step attaches the ethyl group to the alpha-carbon, forming the target compound, this compound. libretexts.org

If the final product desired were the carboxylic acid, the resulting dialkyl malonate would be subjected to hydrolysis and decarboxylation. libretexts.org However, for the synthesis of the ester itself, the reaction is stopped after the alkylation step.

C-Alkylation Techniques for Substituted Dialkyl Malonates

The success of the C-alkylation step is dependent on several factors inherent to Sₙ2 reactions. libretexts.org The alkylating agent must be a primary or methyl halide, as secondary halides give lower yields and tertiary halides lead primarily to elimination products. libretexts.orgyoutube.com

The choice of base and solvent is also critical. To avoid transesterification (the exchange of the ester's alcohol group), the base's alkoxide should match the alcohol of the ester. wikipedia.org For the alkylation of dibutyl malonate, sodium butoxide in butanol would be the appropriate base. Using sodium ethoxide, for example, could lead to a mixture of butyl and ethyl esters. wikipedia.org The reaction involves the nucleophilic enolate attacking the alkyl halide, displacing the halide leaving group. libretexts.org A major drawback of this synthesis is the potential for dialkylation, where a second ethyl group is added, leading to lower yields of the desired mono-alkylated product and creating purification challenges. wikipedia.org

Table 2: Components for C-Alkylation of Dibutyl Malonate

| Component | Example | Role |

|---|---|---|

| Substrate | Dibutyl Malonate | The starting ester with an acidic α-hydrogen. |

| Base | Sodium Butoxide (NaOBu) | Deprotonates the substrate to form a nucleophilic enolate. libretexts.org |

| Alkylating Agent | Ethyl Bromide (CH₃CH₂Br) | Provides the ethyl group that is added to the α-carbon via an Sₙ2 reaction. libretexts.org |

| Solvent | n-Butanol | Serves as the reaction medium; matches the ester group to prevent transesterification. wikipedia.org |

Derivatization Strategies for Analytical Purposes in Research

In research contexts, particularly for quantitative analysis using gas chromatography-mass spectrometry (GC-MS), direct analysis of dicarboxylic acids like ethylmalonic acid is challenging. Their high polarity and low volatility lead to poor chromatographic peak shape and low sensitivity. colostate.edu To overcome this, chemical derivatization is employed to convert the analyte into a form more suitable for GC analysis. jfda-online.com

The most common derivatization strategy for carboxylic acids is esterification. colostate.edu This process converts the polar carboxyl groups into less polar, more volatile ester groups, improving their behavior within the GC system. jfda-online.com For ethylmalonic acid, this involves reacting it with a derivatizing agent to form a diester.

Research on the closely related methylmalonic acid (MMA) has shown that derivatization with pentafluorobenzyl bromide (PFB-Br) is highly effective for GC-MS analysis. nih.govnih.gov The reaction of ethylmalonic acid with PFB-Br in acetone, typically with heating, would yield the di(pentafluorobenzyl) ester. nih.gov This derivative is not only more volatile but also highly sensitive to detection by electron capture negative ionization mass spectrometry, allowing for precise and accurate quantification in biological samples like urine. nih.govnih.gov

Table 3: Common Derivatization Approaches for Carboxylic Acids in GC Analysis

| Derivatization Method | Reagent Example(s) | Purpose |

|---|---|---|

| Alkylation/Esterification | Diazomethane, Alkyl Chloroformates, Pentafluorobenzyl Bromide (PFB-Br) nih.govresearchgate.net | To form methyl, ethyl, or other esters, increasing volatility and improving peak shape. colostate.edu |

| Silylation | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide), TBDMS (tert-butyldimethylsilyl) derivatives | To replace acidic protons with non-polar silyl (B83357) groups, enhancing thermal stability and volatility. colostate.eduresearchgate.net |

| Acylation | Fluoroacylating reagents (e.g., Pentafluoropropionic anhydride) | To create fluorinated derivatives that are highly responsive to electron capture detectors (ECD). jfda-online.com |

Chemical Reactivity and Mechanistic Studies of Ethylmalonic Acid Dibutyl Ester

Hydrolytic Cleavage Mechanisms of Ester Bonds

The ester functional groups in ethylmalonic acid dibutyl ester are susceptible to hydrolysis, a reaction that cleaves these bonds to yield ethylmalonic acid and butanol. This process can be initiated under either acidic or basic conditions, each following a distinct mechanistic pathway.

Acid-Catalyzed Hydrolysis Mechanisms

The acid-catalyzed hydrolysis of esters like this compound is a reversible process that ultimately breaks the ester down into its constituent carboxylic acid and alcohol. chemguide.co.uk The reaction is typically carried out by heating the ester with a dilute acid, such as hydrochloric acid or sulfuric acid, which also provides the necessary water for the reaction. chemguide.co.uk To favor the hydrolysis products, a large excess of water is often employed to shift the equilibrium. chemguide.co.uk

The mechanism proceeds through several key steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺), which is present in the acidic solution. chemguide.co.uklibretexts.org This step activates the carbonyl group, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. youtube.com

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. libretexts.orgyoutube.com This results in the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the newly added water molecule to one of the original ester oxygen atoms. libretexts.org This is a crucial step as it converts the alkoxy group (-OR) into a good leaving group (ROH).

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the alcohol (butanol in this case) as a leaving group. libretexts.org

Deprotonation: Finally, a water molecule removes the proton from the carbonyl oxygen to regenerate the hydronium ion catalyst and form the carboxylic acid product, ethylmalonic acid. youtube.com

This entire process is an example of a nucleophilic acyl substitution reaction. libretexts.org

Base-Promoted Hydrolysis (Saponification) Pathways

Base-promoted hydrolysis, also known as saponification, is an irreversible process that also cleaves the ester bonds. youtube.com Unlike the acid-catalyzed counterpart, this reaction goes to completion. The mechanism involves the direct attack of a strong nucleophile, the hydroxide (B78521) ion (OH⁻), on the carbonyl carbon. youtube.com

The key steps are as follows:

Nucleophilic Attack: The hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate where the negative charge resides on the oxygen atom. youtube.com

Elimination of the Leaving Group: The tetrahedral intermediate then collapses, reforming the carbonyl double bond and expelling the alkoxide ion (butoxide in this instance) as the leaving group. youtube.com

The rate of saponification can be influenced by the structure of the ester. Generally, the reaction rate is affected by the steric hindrance around the carbonyl group.

Reductive Transformation Mechanisms

The ester groups of this compound can undergo reduction. A common method for the reduction of esters is using a strong reducing agent like lithium aluminum hydride (LiAlH₄). This process converts the ester into two primary alcohols. In the case of this compound, the expected products would be 2-ethyl-1,3-propanediol and butanol.

The mechanism of ester reduction by LiAlH₄ involves the following steps:

Nucleophilic Attack by Hydride: The reaction begins with the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the ester. This breaks the π bond of the carbonyl group and forms a tetrahedral intermediate.

Elimination of the Alkoxide: The tetrahedral intermediate then collapses, reforming the carbonyl double bond and eliminating the alkoxide leaving group (butoxide). This step results in the formation of an aldehyde.

Second Hydride Attack: The newly formed aldehyde is more reactive than the starting ester and is immediately attacked by another hydride ion from a second molecule of LiAlH₄. This leads to the formation of a new tetrahedral alkoxide intermediate.

Protonation: Finally, a workup step with a proton source (such as water or dilute acid) is required to protonate the alkoxide intermediates, yielding the two alcohol products.

Nucleophilic Acyl Substitution Reactions

Beyond hydrolysis, the ester groups of this compound can participate in other nucleophilic acyl substitution reactions. masterorganicchemistry.com These reactions involve the replacement of the butoxy group with another nucleophile. The general mechanism follows an addition-elimination pathway, where the nucleophile first adds to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the leaving group (butoxide). masterorganicchemistry.com

The feasibility of a particular nucleophilic acyl substitution reaction is often dependent on the relative basicity of the incoming nucleophile and the leaving group. masterorganicchemistry.com Generally, the reaction favors the formation of the weaker base. masterorganicchemistry.com

Examples of nucleophilic acyl substitution reactions for esters include:

Transesterification: This reaction involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. For instance, reacting this compound with methanol (B129727) could yield ethylmalonic acid dimethyl ester.

Aminolysis: Esters can react with ammonia (B1221849) or primary or secondary amines to form amides. youtube.com This reaction involves the nucleophilic attack of the amine on the carbonyl carbon. youtube.com

The reactivity of esters in nucleophilic acyl substitution is generally lower than that of more reactive carboxylic acid derivatives like acid chlorides or anhydrides. masterorganicchemistry.com

Investigations into Specific Reaction Profiles and Catalysis

Research into the reactions of diesters, such as those structurally related to this compound, has explored various catalytic systems to enhance reactivity and selectivity. For example, the use of Lewis acids or other metal-based catalysts can facilitate nucleophilic acyl substitution reactions. nih.gov Studies have shown that a variety of oxometallic species can act as efficient and water-tolerant catalysts for the transesterification of esters. nih.gov

Furthermore, the hydrolysis of diesters can be influenced by the reaction conditions and the presence of catalysts. For instance, the use of lithium bromide in combination with an amine base has been shown to accelerate the hydrolysis of various esters, including those with steric hindrance. amelica.org

The table below summarizes the key reactions of the ester functional groups in this compound.

| Reaction Type | Reagents | Products | Mechanism Highlights |

| Acid-Catalyzed Hydrolysis | Dilute Acid (e.g., HCl, H₂SO₄), Water | Ethylmalonic Acid, Butanol | Protonation of carbonyl, nucleophilic attack by water, formation of tetrahedral intermediate, elimination of butanol. chemguide.co.uklibretexts.org |

| Base-Promoted Hydrolysis (Saponification) | Strong Base (e.g., NaOH, KOH) | Ethylmalonate Salt, Butanol | Nucleophilic attack by hydroxide, formation of tetrahedral intermediate, elimination of butoxide, deprotonation of carboxylic acid. youtube.com |

| Reduction | Strong Reducing Agent (e.g., LiAlH₄) followed by proton source | 2-Ethyl-1,3-propanediol, Butanol | Two successive nucleophilic attacks by hydride ions, formation of an aldehyde intermediate. |

| Transesterification | Alcohol, Acid or Base Catalyst | Different Ester, Butanol | Nucleophilic attack by alcohol, formation of tetrahedral intermediate, elimination of butoxide. |

| Aminolysis | Ammonia or Amine | Amide, Butanol | Nucleophilic attack by amine, formation of tetrahedral intermediate, elimination of butoxide. youtube.com |

Applications of Ethylmalonic Acid Dibutyl Ester in Advanced Organic Synthesis

Role as a Synthetic Reagent and Intermediate

Ethylmalonic acid dibutyl ester serves as a key synthetic intermediate, primarily due to the acidity of the proton on the carbon alpha to both carbonyl groups. This high acidity allows for easy deprotonation by a moderately strong base, such as sodium butoxide, to form a resonance-stabilized carbanion or enolate. masterorganicchemistry.comorganicchemistrytutor.com This enolate is a potent nucleophile, capable of reacting with various electrophiles to form new carbon-carbon bonds.

Its function is analogous to the widely used diethyl malonate, acting as the synthetic equivalent of a ¯CH(COOBu)₂ synthon, which can be further transformed. The butyl ester groups provide different physical properties, such as a higher boiling point and altered solubility in organic solvents, which can be advantageous in specific reaction conditions or work-up procedures.

Utility in Malonic Ester Derivative Synthesis

The classic application of malonic esters is in the synthesis of substituted carboxylic acids, and this compound is well-suited for this purpose. The process, known as the malonic ester synthesis, involves two key steps following the initial formation of the ester. wikipedia.orgstudysmarter.co.uk

Alkylation : The enolate formed from this compound is reacted with an electrophile, typically a primary or secondary alkyl halide, in an Sₙ2 reaction. organicchemistrytutor.com This step introduces a new alkyl group onto the central carbon. To prevent unwanted side reactions like transesterification, the base used should correspond to the ester's alcohol group (e.g., sodium butoxide for a dibutyl ester). organicchemistrytutor.com

Hydrolysis and Decarboxylation : The resulting disubstituted dibutyl malonate is then hydrolyzed, typically using aqueous acid, to convert the two ester groups into carboxylic acids. masterorganicchemistry.com The resulting β-keto acid is unstable and, upon gentle heating, readily undergoes decarboxylation (loss of CO₂) to yield a substituted propanoic acid.

A major advantage of this synthesis is that the alkylation can be repeated before hydrolysis to create dialkylated products, offering a route to a wide array of substituted carboxylic acids. wikipedia.org

Table of Malonic Ester Synthesis Variations

| Starting Material | Reagent 1 | Reagent 2 | Intermediate Product | Final Product (after hydrolysis & decarboxylation) |

|---|---|---|---|---|

| This compound | 1. Sodium Butoxide | 2. Methyl Iodide | Dibutyl 2-ethyl-2-methylmalonate | 2-Methylbutanoic acid |

| This compound | 1. Sodium Butoxide | 2. Benzyl Bromide | Dibutyl 2-benzyl-2-ethylmalonate | 2-Ethyl-3-phenylpropanoic acid |

Precursor in the Development of Bioactive Molecules

Malonic esters are foundational building blocks for numerous bioactive compounds. mdpi.com Their most historically significant application is in the synthesis of barbiturates, a class of drugs that act as central nervous system depressants. mdpi.comlibretexts.org Although many have been replaced by safer alternatives, barbiturates are still used as anesthetics and anticonvulsants. mdpi.comlibretexts.org

The synthesis involves the condensation of a disubstituted malonic ester with urea (B33335). brainly.in Starting with this compound, one could first perform an alkylation to introduce a second substituent at the alpha-carbon. This disubstituted ester is then treated with urea in the presence of a strong base like sodium ethoxide. The reaction proceeds through a twofold nucleophilic acyl substitution, where the nitrogen atoms of urea attack the carbonyl carbons of the ester, displacing butanol and forming the characteristic six-membered heterocyclic ring of barbituric acid. libretexts.org

For example, reacting dibutyl ethylmalonate with an alkyl halide (like 1-bromopentane) and then with urea would be a pathway toward the synthesis of a 5-ethyl-5-pentylbarbituric acid derivative.

Contributions to Pharmaceutical Intermediate Synthesis

The utility of this compound extends to the synthesis of various pharmaceutical intermediates beyond direct bioactive molecules. The malonic ester synthesis provides a reliable method for producing complex carboxylic acids, which are themselves valuable precursors for a wide range of drug molecules. wikipedia.org

By carefully selecting the alkylating agents, chemists can construct intricate carbon skeletons that form the core of more complex pharmaceuticals. For instance, malonic esters are used in the synthesis of anticonvulsants, sedatives, and vasodilators like Naftidrofuryl. wikipedia.org The general strategy allows for the conversion of alkyl halides into carboxylic acids with two additional carbon atoms, a transformation that is fundamental in medicinal chemistry. The use of the dibutyl ester specifically can influence reaction yields and purification processes for these critical intermediates.

Synthesis of Other Specialty Chemicals and Derivatives

Beyond pharmaceuticals, this compound has applications in the synthesis of other specialty chemicals.

Flavor and Fragrance : It has been suggested for use in flavor compositions, acting as a blender or modifier, and contributing mild, fruity-winey notes to various imitation fruit flavors. chemicalbook.com

Specialty Polymers and Materials : The dicarboxylic acids and their derivatives produced from malonic ester synthesis can be used as monomers for creating specialized polyesters and polyamides with tailored properties.

Pesticides : Analogs like diethyl malonate are precursors in the synthesis of certain pesticides, indicating a potential application for the dibutyl ester in creating agrochemical derivatives. wikipedia.org

Heterocyclic Chemistry : The reactive nature of the malonate core makes it a valuable component in various cyclization reactions to produce a wide range of heterocyclic compounds, which are important scaffolds in materials science and medicinal chemistry. For example, related malonates react with guanidines to form functionalized imidazolones. wikipedia.org

Research on Ethylmalonic Acid Dibutyl Ester in Polymer Science and Materials Chemistry

Integration as a Comonomer in Polymerization Processes

The integration of novel monomers into polymerization processes is a key strategy for developing polymers with tailored properties. While malonate derivatives have been explored in this context, specific research detailing the use of ethylmalonic acid dibutyl ester as a comonomer is not extensively documented in publicly available literature. However, related compounds provide insight into potential applications.

There is limited direct research available on the application of this compound as a comonomer in vinyl emulsion polymerization. Research in this area has often focused on other malonate esters, such as diethyl 2-bromomalonate, which has been mentioned in the context of polymerizing vinyl monomers. google.com The reactivity of the alpha-proton in the malonate structure can be a site for chemical modification, but its direct participation as a comonomer in standard vinyl polymerization is not a common pathway.

Similarly, specific studies detailing the use of this compound in acrylic emulsion polymerization are not readily found. The field has seen research into related monomers like diethyl methylene (B1212753) malonate (DEMM), which can undergo anionic polymerization and be integrated with acrylic monomers to form latexes. nih.govrsc.org For instance, latexes have been synthesized using methyl methacrylate (B99206) and butyl acrylate, with functional groups capable of initiating the polymerization of DEMM-based cross-linkers. nih.gov This suggests a potential, though currently unexplored, role for structurally similar malonates in acrylic systems.

Functionality as a Plasticizer in Polymer Formulations

The most prominent theoretical application for this compound in polymer science is as a plasticizer. Ester-based compounds are widely used to impart flexibility to rigid polymers. hallstarindustrial.com The selection of an ester plasticizer is governed by factors including its compatibility with the polymer, its processing efficiency, and its permanence within the final product. hallstarindustrial.com

The fundamental role of an ester plasticizer is to modify a polymer to improve its processability and enhance the flexibility of the final product. hallstarindustrial.com By embedding themselves between polymer chains, plasticizer molecules disrupt polymer-polymer interactions, lowering the glass transition temperature (Tg) and allowing the chains to move more freely. This results in a softer, more flexible material.

The structure of this compound, a diester, is well-suited for this function. Its compatibility with a given polymer, such as Polyvinyl Chloride (PVC), is a critical factor and depends on the polarity of both the plasticizer and the polymer. hallstarindustrial.com The butyl ester groups contribute to its effectiveness, potentially offering a balance of solvency and permanence, which is crucial for long-term durability and resistance to migration. mdpi.com Polymeric plasticizers, which have higher molecular weights, are known for their excellent migration resistance. mdpi.comhallstarindustrial.com While this compound is a monomeric plasticizer, its molecular weight (244.33 g/mol ) and structure influence its volatility and migration characteristics. sigmaaldrich.com

While specific industrial case studies for this compound in PVC are not detailed in available research, the performance of similar dibutyl esters provides a benchmark for its potential efficacy. Plasticizers are essential additives in many PVC products, with their performance evaluated based on mechanical properties, thermal stability, and migration resistance. mdpi.comnih.gov

For context, the table below illustrates typical data from studies on other dibutyl ester plasticizers in PVC, such as di-n-butyl sebacate (B1225510) (DBS). This represents the type of performance metrics that would be evaluated for this compound.

Table 1: Representative Performance of a Dibutyl Ester Plasticizer in PVC (Note: Data is illustrative and based on findings for Di-n-butyl Sebacate (DBS), not this compound, to demonstrate typical evaluation parameters. nih.gov)

| Property | Test Standard | Value |

| Hardness | Shore A | 80.2 |

| Breaking Stress | - | 15.7 MPa |

| Elongation at Break | - | 350% |

| Plasticizer Migration (28 days) | EN ISO 177:2017 | 12.78% |

Studies on alternative plasticizers like di-butyl terephthalate (B1205515) (DBTP) have shown it to be a high-solvating plasticizer for PVC, offering good low-temperature properties and stain resistance. google.com An evaluation of this compound would involve similar comparative testing against industry standards to determine its unique cost-performance profile.

Research into Other Material Science Applications

Beyond its theoretical role as a plasticizer, dedicated research into other material science applications for this compound is sparse. Some chemical suppliers note its potential use in flavor compositions, which falls outside the scope of materials chemistry. chemicalbook.com The primary focus within material science remains on its potential as a polymer additive, leveraging its ester functionalities to modify polymer properties. Further research would be needed to explore other potential uses, such as a specialty solvent or a chemical intermediate for the synthesis of more complex material building blocks.

Biochemical and Biological Significance of Ethylmalonic Acid Dibutyl Ester and Its Analogs

Role in the Synthesis of Biologically Active Compounds

While specific applications of ethylmalonic acid dibutyl ester in synthesis are not widely documented, the core structure, a malonic ester, is a fundamental building block in organic chemistry for creating a wide array of biologically active compounds. Its analog, diethyl malonate, is extensively used for this purpose. The chemical reactivity of the central carbon atom, which is positioned between two carbonyl groups, makes it particularly valuable for forming new carbon-carbon bonds.

Malonic esters like diethyl malonate are cornerstone reagents in the synthesis of:

Heterocyclic Compounds: These are cyclic compounds containing atoms of at least two different elements in their rings. Malonates react with dinucleophiles (molecules with two nucleophilic centers) in cyclocondensation reactions to form various six-membered heterocyclic rings. nih.gov Many pharmaceuticals and biologically active molecules feature heterocyclic structures.

Amino Acids: The malonic ester synthesis is a classic method for preparing amino acids. askfilo.com This involves the introduction of an alkyl group to diethyl malonate, followed by further chemical transformations to yield the final amino acid structure. askfilo.comwikipedia.org

Barbiturates: Diethyl malonate is a known precursor in the synthesis of barbiturates, a class of drugs that act as central nervous system depressants. askfilo.comwikipedia.org

Other Pharmaceuticals and Bioactive Molecules: Its versatility has been leveraged to produce a range of medicines, including the vasodilator naftidrofuryl, the anti-inflammatory drug phenylbutazone, and the antibacterial nalidixic acid. wikipedia.org It is also a precursor for various pesticides. wikipedia.org

The principles of these syntheses, which rely on the unique reactivity of the malonic ester core, are directly applicable to this compound, highlighting its potential as a valuable intermediate in the synthesis of novel compounds.

Exploration in Drug Discovery and Medicinal Chemistry

In drug discovery, a significant challenge is ensuring that a biologically active compound can reach its target in the body. Ester derivatives are a key tool in this field, often employed in a prodrug strategy. A prodrug is an inactive or less active molecule that is converted into the active drug within the body.

Diesters such as this compound fit this profile. The rationale for using an ester prodrug is to temporarily modify the chemical properties of a parent drug, typically a carboxylic acid, to improve its absorption and distribution. By converting polar carboxylic acid groups into less polar ester groups, the molecule's lipophilicity (its ability to dissolve in fats and lipids) is increased. This enhancement allows the compound to more easily pass through the lipid-rich cell membranes of the gut wall and enter the bloodstream.

Once absorbed, the ester groups are designed to be cleaved by ubiquitous enzymes in the body called esterases, which are present in the blood, liver, and other tissues. This enzymatic hydrolysis regenerates the original active carboxylic acid compound at or near its site of action. This strategy is a cornerstone of medicinal chemistry for improving the oral bioavailability of drugs that would otherwise be poorly absorbed.

Metabolomic Profiling and Biomarker Research

Metabolomic studies, which analyze small molecules (metabolites) in biological samples, have identified ethylmalonic acid and related dicarboxylic acids as important biomarkers. Their levels in blood and urine can signal specific disruptions in metabolic pathways, making them crucial for the diagnosis and monitoring of certain inherited diseases.

Elevated levels of ethylmalonic acid (EMA) in urine and blood are a key diagnostic marker for two rare but serious inborn errors of metabolism. wikipedia.org When present at chronically high concentrations, EMA acts as a metabotoxin and an acidogen, a compound that can lead to metabolic acidosis. The accumulation of EMA points to a dysfunction in specific metabolic pathways.

The primary disorders associated with elevated EMA are:

Ethylmalonic Encephalopathy (EE): This is a severe, progressive neurometabolic disorder that typically presents in early infancy. wikipedia.orgmedlink.com It is caused by mutations in the ETHE1 gene, which codes for a mitochondrial enzyme involved in detoxifying hydrogen sulfide. wikipedia.orgmedlink.com The disease is characterized by developmental delay, seizures, and microvascular damage, leading to petechiae (tiny red spots on the skin) and acrocyanosis (bluish discoloration of hands and feet). wikipedia.orgpatsnap.com The presence of high levels of EMA, along with other markers like methylsuccinic acid, is a defining feature used to diagnose this devastating condition. wikipedia.orgmedlink.com

Short-Chain Acyl-CoA Dehydrogenase (SCAD) Deficiency: This is a disorder of fatty acid metabolism. While the clinical relevance can vary widely among individuals, from asymptomatic to more severe presentations, a characteristic biochemical finding is the excretion of EMA in the urine. medlink.com

Table 1: Ethylmalonic Acid as a Metabolic Biomarker

| Disorder | Gene Defect | Key Clinical Features | Role of Ethylmalonic Acid (EMA) |

| Ethylmalonic Encephalopathy (EE) | ETHE1 | Developmental delay, seizures, petechiae, chronic diarrhea, acrocyanosis. wikipedia.orgnih.gov | Key diagnostic biomarker; highly elevated in urine and blood. medlink.comnih.gov |

| SCAD Deficiency | ACADS | Variable, from asymptomatic to metabolic crisis. | Elevated levels in urine are a characteristic biochemical finding. medlink.com |

Methylmalonic acid (MMA), a compound structurally similar to ethylmalonic acid, is one of the most important and widely used functional biomarkers in clinical medicine. biocrates.comresearchgate.net Its accumulation is a sensitive and specific indicator of a deficiency in vitamin B12 at the tissue level. nih.gov

The metabolic link is direct: an enzyme called methylmalonyl-CoA mutase requires vitamin B12 as a cofactor to convert methylmalonyl-CoA into succinyl-CoA, a crucial step in the metabolism of certain amino acids and odd-chain fatty acids. wikipedia.org When vitamin B12 is deficient, this conversion is blocked, leading to a buildup of methylmalonyl-CoA, which is then hydrolyzed to MMA. This causes MMA levels in the blood and urine to rise. nih.govwikipedia.org

The clinical utility of MMA includes:

Diagnosing Vitamin B12 Deficiency: Elevated MMA is a more sensitive marker for B12 deficiency than measuring serum B12 levels alone, as it can detect a functional deficiency even when serum B12 levels are in the low-normal range. biocrates.comnih.gov

Diagnosing Methylmalonic Acidemia: This is an inborn error of metabolism where the methylmalonyl-CoA mutase enzyme is defective or absent. biocrates.comresearchgate.net This leads to extremely high levels of MMA and severe, life-threatening metabolic crises. biocrates.com

Monitoring Treatment: A decrease in MMA levels following vitamin B12 supplementation confirms an effective treatment response. nih.gov

Other conditions, such as kidney disease, small bowel bacterial overgrowth, and certain cancers, can also lead to moderately elevated MMA levels. nih.govwikipedia.orgnih.gov

Table 2: Methylmalonic Acid (MMA) in Health and Disease

| Condition | Mechanism of MMA Elevation | Clinical Significance |

| Vitamin B12 Deficiency | Lack of B12 cofactor for methylmalonyl-CoA mutase enzyme. wikipedia.org | Highly sensitive and specific biomarker for diagnosis and monitoring. biocrates.comnih.gov |

| Methylmalonic Acidemia | Inherited defect in the methylmalonyl-CoA mutase enzyme or B12 metabolism. biocrates.com | Pathognomonic biomarker for this inborn error of metabolism. researchgate.net |

| Renal Disease | Decreased kidney function impairs the excretion of MMA. biocrates.com | Can cause mild to moderate elevation, a potential confounder. |

| Small Bowel Bacterial Overgrowth | Gut bacteria produce propionic acid, a precursor to MMA. wikipedia.orgnih.gov | Can lead to elevated MMA independent of B12 status. nih.gov |

Biological Activity of Related Diesters (e.g., Dibutyl Succinate)

Dibutyl succinate (B1194679), a diester with a structure related to this compound, has been identified as having direct biological activities. Its most well-documented use is as an insect repellent. herts.ac.uk It has been approved for use on farm animals and livestock to repel biting flies. herts.ac.uk There is also some evidence that it can cause mortality in certain insect nymphs and inhibit the growth of fungal plant pathogens. herts.ac.uk

Beyond its role as a repellent, preliminary in-vitro research has suggested other potential bioactivities. One study found that dibutyl succinate could stimulate insulin (B600854) release from isolated pancreatic islet cells, indicating a potential, though unexplored, role in metabolic research related to diabetes. ncats.io Furthermore, as a diester compound, it finds applications in proteomics research. scbt.com

Advanced Analytical Techniques for Ethylmalonic Acid Dibutyl Ester Characterization in Research

Mass Spectrometry (MS) Based Approaches

Mass spectrometry serves as the cornerstone for the definitive identification and quantification of ethylmalonic acid dibutyl ester. Its high sensitivity and specificity allow for reliable measurement even at trace levels. The coupling of MS with chromatographic separation techniques is essential for resolving the analyte from interfering matrix components.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocols

LC-MS/MS is a powerful technique for the analysis of this compound, offering high selectivity and sensitivity. researchgate.net The esterification to the dibutyl derivative significantly improves its chromatographic retention on reverse-phase columns and its ionization efficiency in the mass spectrometer.

Protocols for analogous compounds like MMA dibutyl ester utilize electrospray ionization (ESI) in positive mode. researchgate.net The analysis is typically performed using selected reaction monitoring (SRM), which enhances specificity by monitoring a specific precursor-to-product ion transition. For MMA dibutyl ester, the transition of the protonated molecular ion [M+H]⁺ at m/z 231 to a characteristic product ion at m/z 119 is commonly used. researchgate.net A similar approach would be applied to this compound, with transitions selected based on its specific molecular weight.

The mobile phase often consists of a gradient of acetonitrile (B52724) and water containing a small amount of an acid, like formic acid, to ensure efficient protonation of the analyte. researchgate.net This methodology allows for rapid analysis times, often under 3 minutes per sample, making it suitable for high-throughput applications. researchgate.net

Table 1: Hypothetical LC-MS/MS Parameters for this compound Analysis

| Parameter | Value | Rationale |

| Ionization Mode | Positive Electrospray (ESI+) | Efficiently forms protonated molecular ions [M+H]⁺ for dicarboxylic acid esters. |

| Precursor Ion (Q1) | m/z 245.2 | Corresponding to the [M+H]⁺ of this compound (MW: 244.32). |

| Product Ion (Q3) | Hypothetical m/z 133 | A plausible fragment resulting from the neutral loss of one butoxy group and butene. |

| Collision Energy | Optimized for fragmentation | Energy is tuned to maximize the signal of the specific product ion. |

| Column | C18 Reverse-Phase (e.g., 33 x 4.6 mm) | Provides good retention and separation for the relatively nonpolar dibutyl ester. researchgate.net |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Standard mobile phase for reverse-phase chromatography, with acid aiding ionization. researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

GC-MS represents a classic and robust alternative for the analysis of this compound. Derivatization to the dibutyl ester is a prerequisite for GC analysis, as it imparts the necessary volatility and thermal stability for the analyte to traverse the GC system. jfda-online.comresearchgate.net

A typical GC-MS method involves injecting the derivatized sample into a heated inlet, where it is vaporized and transferred onto a capillary column. Separation is achieved based on the analyte's boiling point and interaction with the column's stationary phase. A common choice is a nonpolar column, such as a DB-5MS. mdpi.com The GC oven is temperature-programmed, starting at a lower temperature and ramping up to elute compounds of increasing boiling points. mdpi.com

Following separation, the analyte enters the mass spectrometer, which is typically operated in electron ionization (EI) mode. EI generates characteristic fragmentation patterns that serve as a "fingerprint" for the compound, allowing for definitive identification. For quantification, selected ion monitoring (SIM) is often employed, where the instrument is set to detect only a few specific, abundant ions of the target analyte, thereby increasing sensitivity and reducing chemical noise. nih.gov

Stable Isotope-Dilution Mass Spectrometry for Quantification

For the most accurate and precise quantification, stable isotope-dilution mass spectrometry (ID-MS) is the gold standard. nih.govrsc.org This technique corrects for analyte loss during sample preparation and for variations in instrument response (matrix effects). nih.gov

The method involves adding a known quantity of a stable isotope-labeled version of the analyte, such as ethylmalonic acid-d₅ or ¹³C₃-ethylmalonic acid, to the sample at the earliest stage of preparation. nih.govresearchgate.net This labeled internal standard is chemically identical to the analyte but has a different mass. It is derivatized to its dibutyl ester alongside the endogenous analyte and co-elutes from the chromatographic column.

The mass spectrometer can distinguish between the analyte and the internal standard based on their mass-to-charge ratio difference. researchgate.net By measuring the peak area ratio of the native analyte to the stable isotope-labeled standard, the concentration of the analyte in the original sample can be calculated with very high precision and accuracy. researchgate.netnih.gov This approach has been successfully applied to the quantification of MMA, using MMA-d₃ as the internal standard, demonstrating its suitability for dicarboxylic acid analysis. researchgate.net

Derivatization Strategies for Enhanced Analytical Specificity

Derivatization is a critical step in the analysis of ethylmalonic acid, transforming it into a form more suitable for chromatographic analysis and mass spectrometric detection. jfda-online.comnih.gov The primary goals of derivatization are to increase volatility for GC analysis and to improve chromatographic retention and ionization efficiency for LC-MS. ddtjournal.comresearchgate.net

The formation of this compound is itself a derivatization strategy. This is typically achieved by an esterification reaction, heating the sample with n-butanol in the presence of a strong acid catalyst, such as 3 mol/L HCl, at around 65°C for 15 minutes. researchgate.net This converts the polar, non-volatile ethylmalonic acid into its more volatile and less polar diester.

Beyond simple esterification, other reagents can be used to target the carboxylic acid groups, often to introduce a tag that enhances detection.

Silylation: Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used in GC-MS to convert active hydrogens on carboxylic acids into trimethylsilyl (B98337) (TMS) ethers. nih.gov This is a highly effective method for producing volatile and thermally stable derivatives.

Pentafluorobenzyl (PFB) Bromide: This reagent reacts with carboxylic acids to form PFB esters. The highly electronegative fluorine atoms make the derivative exceptionally sensitive to electron capture negative ionization (ECNI) mass spectrometry, though it is also amenable to other MS techniques. nih.govmdpi.com

3-Nitrophenylhydrazine (3NPH): In LC-MS, 3NPH is used to derivatize carboxylic acids into their hydrazone derivatives. nih.govresearchgate.net This derivatization significantly improves chromatographic peak shape and resolution and enhances ionization efficiency, leading to much lower detection limits. nih.gov

Table 2: Comparison of Derivatization Strategies for Dicarboxylic Acids

| Derivatization Reagent | Resulting Derivative | Primary Analytical Technique | Key Advantages |

| n-Butanol / HCl | Dibutyl Ester | GC-MS, LC-MS/MS | Improves volatility for GC; enhances retention for reverse-phase LC. researchgate.net |

| MSTFA | Di-TMS Ester | GC-MS | Produces volatile and thermally stable derivatives; well-established method. nih.gov |

| PFB-Br | Di-PFB Ester | GC-MS (ECNI) | High sensitivity in ECNI mode; specific for certain compound classes. nih.govmdpi.com |

| 3-Nitrophenylhydrazine (3NPH) | Hydrazone Derivative | LC-MS/MS | Greatly improves sensitivity, peak shape, and quantitation accuracy in LC-MS. nih.govresearchgate.net |

Chromatographic Separation Techniques

The choice of chromatographic technique is crucial for isolating this compound from other components in a biological or environmental sample, which is necessary to prevent ion suppression in the mass spectrometer and to ensure accurate quantification. researchgate.net

For the analysis of the dibutyl ester derivative, reverse-phase liquid chromatography (RPLC) is the most common approach. researchgate.net The nonpolar nature of the dibutyl ester allows it to be retained on a hydrophobic stationary phase, such as a C18 column. Separation is achieved by eluting with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol (B129727). researchgate.netnih.govresearchgate.net A solvent gradient, where the proportion of the organic solvent is increased over time, is used to elute compounds of increasing hydrophobicity.

In the context of GC-MS, separation is performed using a long, narrow fused-silica capillary column. mdpi.com The inner surface of the column is coated with a stationary phase, often a polysiloxane-based polymer (e.g., DB-5MS). The separation mechanism in GC is based on the partitioning of the analyte between the inert carrier gas (mobile phase) and the stationary phase, which is primarily driven by the analyte's volatility and its specific interactions with the stationary phase. nih.gov

For the analysis of the underivatized ethylmalonic acid, Hydrophilic Interaction Liquid Chromatography (HILIC) can be employed. HILIC is a variant of normal-phase liquid chromatography that uses a polar stationary phase and a mobile phase with a high concentration of organic solvent. nih.gov This technique is well-suited for retaining and separating very polar compounds like dicarboxylic acids that are not well-retained on traditional reverse-phase columns. nih.gov

Environmental Fate and Ecochemical Research on Ethylmalonic Acid Dibutyl Ester

Biodegradation Pathways and Mechanisms

The biodegradation of ethylmalonic acid dibutyl ester is anticipated to proceed through enzymatic hydrolysis of its ester bonds, a common pathway for ester-containing compounds in the environment. This process is primarily mediated by microorganisms equipped with esterase enzymes.

The initial step in the degradation cascade would involve the cleavage of the ester linkages, releasing butanol and forming ethylmalonic acid monobutyl ester as an intermediate. Subsequent hydrolysis of the remaining ester bond would then yield another molecule of butanol and ethylmalonic acid. This de-esterification process is a well-documented mechanism for the breakdown of similar diesters, such as dibutyl phthalate (B1215562) (DBP). Fungi, like various Fusarium species, and bacteria are known to produce the necessary esterases to initiate this breakdown of DBP, a process that can be considered analogous for this compound. chemeo.com

Following the initial hydrolysis, the resulting ethylmalonic acid would undergo further microbial degradation. Research on the microbial degradation of malonic acid, a closely related dicarboxylic acid, has shown that it can be utilized by soil microorganisms. copernicus.org It is plausible that ethylmalonic acid would be metabolized through pathways that handle short-chain fatty acids and dicarboxylic acids. This would likely involve decarboxylation and oxidation, ultimately leading to the formation of simpler molecules that can enter central metabolic pathways, such as the Krebs cycle, and be mineralized to carbon dioxide and water. The ethyl group would likely be cleaved and metabolized through pathways for short-chain alkanes.

Initial Hydrolysis: this compound is hydrolyzed by microbial esterases to form ethylmalonic acid monobutyl ester and butanol.

Secondary Hydrolysis: The monobutyl ester is further hydrolyzed to ethylmalonic acid and another molecule of butanol.

Metabolism of Butanol: The released butanol is a readily biodegradable alcohol that can be used as a carbon and energy source by a wide range of microorganisms.

Degradation of Ethylmalonic Acid: Ethylmalonic acid is expected to be metabolized by soil and aquatic microorganisms, likely through decarboxylation and beta-oxidation, ultimately leading to mineralization.

Environmental Persistence Assessments

The environmental persistence of this compound is expected to be influenced by its physicochemical properties and its susceptibility to biodegradation. While specific data for this compound is not available, comparisons with related plasticizer esters can provide an estimation of its persistence.

Generally, esters with shorter alkyl chains are more readily biodegradable. mst.dk Given that this compound contains butyl groups, its persistence is likely to be moderate. Plasticizers can persist in soil for significant periods, from weeks to months, and in some cases, even decades, depending on environmental conditions. publish.csiro.auhallstarindustrial.com The rate of degradation is influenced by factors such as temperature, pH, moisture, and the presence of a microbial community adapted to degrading such compounds. researchgate.net

The persistence of related diesters has been studied, and the findings can be extrapolated to this compound. For instance, while some plasticizers are considered readily biodegradable, their complete mineralization in the environment can be a slower process. mst.dk The persistence of these compounds is also linked to their potential for bioaccumulation, which is often estimated using the octanol-water partition coefficient (LogKow). Esters with higher LogKow values tend to be more persistent and have a greater potential to accumulate in organisms. nih.govresearchgate.net

| Compound | Water Solubility (mg/L) | LogKow | Biodegradability |

|---|---|---|---|

| Dimethyl Phthalate (DMP) | 4200 | 1.61 | Readily |

| Diethyl Phthalate (DEP) | 1100 | 2.38 | Readily |

| Dibutyl Phthalate (DBP) | 11.2 | 4.45 | Readily |

| Dibutyl Adipate (DBA) | Data not available | 4.3 - 10.1 (Adipates) | Data not available |

| Dibutyl Sebacate (B1225510) (DBS) | Data not available | 6.3 - 10.1 (Sebacates) | Data not available |

This table presents data for related esters to infer the potential properties of this compound. Data for DBA and DBS LogKow is presented as a range for their respective chemical groups. mst.dknih.gov

Migration Studies in Environmental Matrices

The migration of this compound from materials in which it is used as a plasticizer into the surrounding environment is a key aspect of its environmental fate. As plasticizers are not chemically bound to the polymer matrix, they can leach out over time, especially when in contact with liquids or at elevated temperatures. hallstarindustrial.com

Studies on the migration of dibutyl phthalate (DBP) have shown that it can move from plastic materials into soil and the atmosphere. nih.gov The rate of migration is influenced by factors such as temperature, the thickness of the plastic, and the age of the material, with higher temperatures and thinner films leading to increased migration. nih.gov It is reasonable to assume that this compound would exhibit similar migration behavior.

Once in the environment, its movement between different matrices (soil, water, air) will be governed by its physicochemical properties. With an expected low water solubility and a relatively high octanol-water partition coefficient (inferred from similar compounds), this compound would likely have a tendency to adsorb to soil and sediment particles rather than remaining dissolved in water. nih.govnih.gov This sorption to organic matter in soil can reduce its mobility but also potentially increase its persistence by making it less available to microbial degradation. hallstarindustrial.com

The potential for migration into foodstuffs from packaging materials is another area of consideration for plasticizers. For alcoholic beverages, the ethanol (B145695) content can increase the solubility of ester plasticizers, facilitating their migration from plastic containers. researchgate.net

Comparative Environmental Impact with Related Esters

The environmental impact of this compound can be contextualized by comparing it with other commercially used esters, particularly those used as plasticizers. The global plasticizer market is substantial, and with increasing regulation of some traditional phthalates, alternative esters are being more widely used. nih.govresearchgate.net However, there is often limited data on the environmental and toxicological profiles of these emerging plasticizers. nih.govresearchgate.net

Many alternative plasticizers, including adipates, sebacates, and terephthalates, have LogKow values comparable to phthalates, which suggests a potential for bioaccumulation. nih.gov The environmental concern with many plasticizers stems from their widespread presence and potential to act as endocrine disruptors. chemeo.com

Compared to highly persistent and bioaccumulative compounds, this compound, with its anticipated susceptibility to biodegradation, may present a lower long-term environmental burden. However, the intermediate metabolites, such as ethylmalonic acid, could have their own environmental effects. For instance, the introduction of organic acids into the soil can alter microbial community composition and activity. copernicus.org

| Ester Type | Common Examples | General Environmental Notes |

|---|---|---|

| Phthalates | DBP, DEHP | Some are known endocrine disruptors and are subject to regulation. chemeo.com |

| Adipates | DEHA, DBA | Used as alternatives to phthalates; data on environmental impact is still emerging. nih.gov |

| Sebacates | DBS | Considered a "green" plasticizer in some contexts, but more research is needed. nih.gov |

| Citrates | ATBC | Bio-based and often considered a safer alternative. researchgate.net |

Academic Studies on the Toxicological Profile of Ethylmalonic Acid Dibutyl Ester and Its Metabolites

In Vitro and In Vivo Toxicity Research

While specific in vitro and in vivo toxicity studies focusing exclusively on ethylmalonic acid dibutyl ester are not extensively available in the public domain, research on related compounds provides valuable insights. Studies on various esters, including dialkyl esters, have been conducted to understand their toxicological profiles. For instance, research on the acute toxicity of aliphatic and aromatic esters in organisms like Tetrahymena pyriformis and the fathead minnow (Pimephales promelas) has been performed. nih.gov In ciliates, esters often exhibit toxicity through nonpolar narcosis. nih.gov However, in fish, the in vivo hydrolysis of esters by esterases can lead to increased toxicity compared to what would be expected from nonpolar narcosis alone. nih.gov

The primary metabolite of this compound is ethylmalonic acid. High concentrations of ethylmalonic acid are found in individuals with certain metabolic disorders, such as short-chain acyl-CoA dehydrogenase (SCAD) deficiency and ethylmalonic encephalopathy. nih.govresearchgate.netnih.gov Research on the effects of ethylmalonic acid provides a window into the potential toxicity of its parent ester.

In Vitro Studies on Metabolites:

Studies using isolated brain mitochondria have shown that ethylmalonic acid, in the presence of calcium, can induce mitochondrial permeability transition. epa.gov This leads to dissipation of the mitochondrial membrane potential, mitochondrial swelling, and release of calcium, ultimately compromising mitochondrial function. epa.gov

Other in vitro research has investigated the impact of ethylmalonic acid on the electron transport chain and creatine (B1669601) kinase activity in human skeletal muscle, indicating potential for disruption of energy metabolism. t3db.ca

In Vivo Studies on Metabolites:

Animal models have been developed to study the effects of elevated ethylmalonic acid levels. In one study, young rats were administered ethylmalonic acid to create a model of ethylmalonic acidemia. nih.govresearchgate.net While acute administration in this model did not significantly alter the activities of respiratory chain complexes or creatine kinase in the brain and skeletal muscle, the researchers noted that chronic exposure might lead to disruptions in energy metabolism. nih.govresearchgate.net

In vivo studies on other dicarboxylic acids have shown varied effects, from being selectively cytotoxic to malignant melanocytes to potentially counteracting the metabolic effects of a high-fat diet by increasing metabolic rate and improving glucose tolerance in mice. nih.govnih.gov

Interactive Data Table: Summary of Relevant Toxicity Studies

| Compound/Class | Test System | Observed Effects | Reference |

| Aliphatic/Aromatic Esters | Tetrahymena pyriformis | Nonpolar narcosis | nih.gov |

| Aliphatic/Aromatic Esters | Pimephales promelas (fathead minnow) | Increased toxicity due to in vivo hydrolysis | nih.gov |

| Ethylmalonic Acid | Isolated rat brain mitochondria | Induction of mitochondrial permeability transition (with Ca2+) | epa.gov |

| Ethylmalonic Acid | Human skeletal muscle (in vitro) | Inhibition of electron transport chain and creatine kinase activity | t3db.ca |

| Ethylmalonic Acid | Young Wistar rats (in vivo) | Acute administration did not alter respiratory chain or creatine kinase activity | nih.govresearchgate.net |

| Dicarboxylic Acids (C9, C12) | Malignant melanocytes (in vitro) | Selective cytotoxicity | nih.gov |

| Dicarboxylic Acid (DC12) | Mice (in vivo) | Increased metabolic rate, reduced body fat, improved glucose tolerance | nih.gov |

| Dibutyl Phthalate (B1215562) (DBP) | 3D testicular co-culture (in vitro) | Reduced testosterone (B1683101) levels and decreased Leydig cell number | nih.gov |

Mechanisms of Action in Biological Systems (e.g., Acidogenic or Metabotoxic Effects of Related Acids)

The toxicological impact of this compound is intrinsically linked to its hydrolysis product, ethylmalonic acid, and the broader class of dicarboxylic acids. The mechanisms of action primarily revolve around acidogenic and metabotoxic effects.

Acidogenic Effects:

When present in high concentrations, ethylmalonic acid can act as an acidogen, a compound that contributes to acidosis. t3db.cahmdb.ca Organic acidemias, a group of metabolic disorders, are characterized by the accumulation of organic acids in the blood and urine, leading to metabolic acidosis. numberanalytics.comnih.gov This lowering of physiological pH can have widespread adverse effects on multiple organ systems. hmdb.ca The initial symptoms of acidosis in infants can include poor feeding, vomiting, and lethargy, which can progress to more severe complications affecting the heart, kidneys, and liver. hmdb.ca In adults, symptoms can include headaches, confusion, and fatigue. hmdb.ca The acidic nature of dicarboxylic acids is influenced by the proximity of the two carboxyl groups; the closer they are, the stronger the acid. libretexts.orgyoutube.com

Metabotoxic Effects:

Ethylmalonic acid is also considered a metabotoxin, an endogenous metabolite that can cause adverse health effects at chronically elevated levels. t3db.cahmdb.ca The accumulation of organic acids can disrupt normal cellular function and energy production. numberanalytics.com For instance, high concentrations of organic acids like methylmalonic acid and propionate (B1217596) can inhibit oxidative metabolism, leading to ATP depletion. nih.gov They can also sequester coenzyme A (CoA), which is crucial for various metabolic pathways, including the synthesis of myelin, urea (B33335), and glucose. nih.gov

The accumulation of toxic metabolites is a hallmark of organic acidemias and can lead to:

Neurological Damage: The buildup of metabolites such as branched-chain keto acids and glutaric acid can be neurotoxic, leading to developmental delays and seizures. numberanalytics.com

Mitochondrial Dysfunction: As seen with ethylmalonic acid, some organic acids can directly interfere with mitochondrial function, a key aspect of cellular energy production. epa.gov The accumulation of these acids can impair energy production, leading to fatigue and lethargy, and can also cause oxidative stress and inflammation. numberanalytics.com

Enzyme Inhibition: Organic acids can modulate the activity of various enzymes. creative-proteomics.com For example, citrate, an intermediate in the citric acid cycle, can inhibit phosphofructokinase, a key regulatory enzyme in glycolysis. creative-proteomics.com

Quantitative Structure-Toxicity Relationship (QSTR) Modeling

Quantitative Structure-Toxicity Relationship (QSTR) models are computational tools used to predict the toxicity of chemicals based on their molecular structure. mdpi.com These models establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov

For esters, QSTR models have been developed to predict their toxicity. A notable study established a high-quality QSAR (Quantitative Structure-Activity Relationship), a subset of QSTR, for the toxicity of esters in fish. nih.gov This model, with a high correlation coefficient (r² = 0.945), takes into account the in vivo hydrolysis of esters, which significantly influences their toxicity. nih.gov The general principle of QSTR is that chemicals with similar structures are likely to have similar physicochemical properties and, consequently, similar toxicological behaviors. nih.gov

The development of a QSTR model typically involves:

Data Collection: Gathering experimental toxicity data for a series of related compounds.

Descriptor Calculation: Characterizing the molecular structure of each compound using various physicochemical, structural, and quantum molecular descriptors. mdpi.com

Model Building: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms to build a model that correlates the descriptors with toxicity. asianpubs.orgnih.gov

Validation: Rigorously testing the model's stability and predictive ability using internal and external validation techniques. asianpubs.orgnih.gov

While a specific QSTR model for this compound was not found, the existing models for esters and dicarboxylic acids provide a framework for predicting its potential toxicity. nih.govasianpubs.org These models can be valuable for screening new chemicals and assessing their potential risks without extensive animal testing. mdpi.com

Research Implications for Ecological and Human Health Assessments

The study of this compound and its metabolites has significant implications for both ecological and human health risk assessments.

Ecological Health Assessments:

Ecological risk assessments evaluate the potential adverse effects of chemical stressors on ecosystems. epa.gov For substances like this compound, which can enter the environment, understanding their ecological toxicity is crucial. The toxicity of esters to aquatic organisms is a key consideration. nih.gov Risk assessments for similar compounds, such as phthalate esters like dibutyl phthalate (DBP), have been conducted to determine their potential harm to aquatic life. frontiersin.orgresearchgate.net These assessments often use a hazard quotient approach, comparing environmental concentrations to established water quality criteria. frontiersin.org Studies on the distribution and ecological risk of phthalate esters in surface water and sediments have highlighted the potential for these compounds to pose a risk to aquatic ecosystems, particularly in areas with high industrial and urban activity. researchgate.netnih.gov

Human Health Assessments:

For human health, the primary concern with this compound is its hydrolysis to ethylmalonic acid. The accumulation of this metabolite is linked to serious metabolic disorders. nih.govnih.gov Research into the mechanisms of ethylmalonic acid toxicity, particularly its effects on mitochondrial function and energy metabolism, is crucial for understanding the pathophysiology of these diseases. researchgate.netepa.gov

Furthermore, the broader class of diesters, including phthalates, has been the subject of extensive human health research. Epidemiological studies have investigated associations between exposure to phthalate esters and various health outcomes, including reproductive health issues and developmental effects in children. nih.govepa.gov While the evidence for some associations is still considered insufficient, there is a consistent link between exposure to certain phthalates and decreased sperm quality in males. nih.govepa.gov These findings underscore the importance of understanding the potential health risks associated with exposure to diesters and their metabolites.

Future research, including longitudinal and large-scale population studies, is needed to further clarify the long-term health risks of exposure to these compounds. nih.govepa.gov

Computational and Theoretical Chemistry Approaches for Ethylmalonic Acid Dibutyl Ester

Molecular Modeling and Simulation Studies

Molecular modeling and simulation studies for ethylmalonic acid dibutyl ester involve the use of computational techniques to represent and predict its three-dimensional structure and dynamic behavior. These methods allow for the exploration of the conformational landscape of the molecule, identifying stable geometries and the energy barriers between them.

Molecular dynamics simulations can be employed to understand how this compound behaves over time in different environments, such as in a solvent or interacting with other molecules. These simulations provide a detailed view of the molecule's flexibility, including the rotation of its butyl ester chains and the ethyl group. This information is valuable for understanding its physical properties and potential interactions with biological systems.

Quantum Chemical Calculations of Reactivity and Electronic Structure

Quantum chemical calculations are employed to investigate the electronic structure and reactivity of this compound. mdpi.comresearchgate.netresearchgate.net These calculations, often based on Density Functional Theory (DFT), provide detailed information about the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior. mdpi.com

Key parameters obtained from these calculations include:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. mdpi.com The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.

Electron Density Distribution: Mapping the electron density reveals the electron-rich and electron-poor regions of the molecule. This is often visualized using molecular electrostatic potential (MEP) maps, where negative potential regions (typically around the oxygen atoms of the ester groups) indicate sites susceptible to electrophilic attack, and positive potential regions are prone to nucleophilic attack. researchgate.net

Atomic Charges: Calculations such as Mulliken population analysis assign partial charges to each atom in the molecule, providing further insight into its polarity and reactive sites. researchgate.net

These quantum chemical studies can predict the most likely sites for chemical reactions, such as hydrolysis of the ester groups, and can help in understanding the mechanisms of such reactions. researchgate.net

Predictive Algorithms for Environmental and Biological Properties

Predictive algorithms, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are powerful tools for estimating the environmental fate and biological effects of this compound without the need for extensive experimental testing. vanderbilt.edueuropa.eunih.gov These models establish a mathematical relationship between the chemical structure of a compound and its properties or activities. nih.gov

For this compound, these algorithms can predict a range of important parameters:

Environmental Properties: This includes predictions of properties like water solubility, octanol-water partition coefficient (logP), vapor pressure, and biodegradability. These parameters are essential for assessing the environmental distribution and persistence of the compound.

Biological Properties: QSAR models can be used to predict potential biological activities, such as toxicity or the likelihood of being a substrate for certain enzymes. vanderbilt.edunthu.edu.twnih.gov By comparing the structural features of this compound to databases of compounds with known biological activities, these algorithms can flag potential hazards. vanderbilt.edueuropa.eu

The development of these predictive models relies on large datasets of experimentally determined properties for a diverse range of chemicals. nih.gov Machine learning algorithms are increasingly being used to build more accurate and robust QSAR/QSPR models. vanderbilt.eduyoutube.com

Predicted Properties of this compound

Below is a table of predicted environmental and biological properties for this compound, generated using various computational models. It is important to note that these are estimated values and may differ from experimental results.

Future Research Directions and Unexplored Avenues for Ethylmalonic Acid Dibutyl Ester

Innovations in Sustainable Synthesis Methodologies

The synthesis of esters has traditionally relied on methods that can be energy-intensive and generate hazardous byproducts. nih.gov Future research is poised to focus on greener, more sustainable synthetic routes for ethylmalonic acid dibutyl ester.

Biocatalysis : A significant area of innovation lies in the use of enzymes, particularly lipases, as catalysts. nih.gov Biocatalytic processes offer high selectivity and operate under mild conditions, reducing energy consumption and unwanted side reactions. nih.govrsc.org Research into immobilized enzymes, such as Candida antarctica lipase B (CaLB), for the solvent-free synthesis of malonate polyesters has demonstrated the potential of this approach. rsc.org Future studies could focus on optimizing enzyme selection and immobilization techniques specifically for the esterification of ethylmalonic acid with butanol, aiming for high yields and purity. The use of biocatalysts is a cornerstone of "Green Chemistry," aligning with its principles of waste prevention and catalysis. nih.gov

Flow Chemistry : Continuous flow chemistry presents another sustainable alternative to traditional batch processing. nih.gov Flow reactors can offer superior control over reaction parameters like temperature and residence time, leading to higher yields, improved safety, and easier scalability. acs.org Research has shown that reactions which are slow in batch, such as certain esterifications, can be significantly accelerated under superheating conditions in flow reactors. acs.org Investigating the synthesis of this compound in a continuous flow system could lead to a more efficient and economically viable production process. This could involve packed-bed reactors with immobilized catalysts, further enhancing the sustainability of the synthesis. nih.gov

Bio-based Feedstocks : The source of the raw materials themselves is a key component of sustainability. Malonic acid can be produced commercially using engineered yeast strains from bio-based sources. rsc.orgspecialchem.com Future research should prioritize the use of bio-derived malonic acid and butanol to produce a fully bio-based this compound, significantly improving its environmental footprint. specialchem.com

Table 1: Comparison of Synthesis Methodologies for Malonic Esters

| Methodology | Key Advantages | Research Focus for Dibutyl Ethylmalonate | Potential Outcome |

|---|---|---|---|

| Biocatalysis (Enzymatic) | High selectivity, mild reaction conditions, reduced byproducts. nih.gov | Screening and optimization of lipases for esterification with butanol. | High-purity product with minimal environmental impact. |

| Flow Chemistry | Enhanced reaction control, improved safety, scalability, higher yields. nih.govacs.org | Development of a continuous synthesis process, possibly with immobilized catalysts. | Efficient, high-throughput, and cost-effective production. |

| Bio-based Feedstocks | Reduced reliance on fossil fuels, improved biodegradability. specialchem.com | Integration of bio-derived malonic acid and butanol into the synthesis pathway. | A fully sustainable and "green" final product. |

Development of Novel Applications in Emerging Fields

While diethyl malonate is widely used as a chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrances, the specific applications for this compound are less defined. nih.govwikipedia.org Future research should aim to unlock its potential in new and emerging areas.

Sustainable Polymers and Plasticizers : There is a growing demand for bio-based and biodegradable materials. Malonic acid esters are being explored as monomers for polymerization and as additives like plasticizers. specialchem.com The longer butyl chains of this compound, compared to its ethyl or methyl counterparts, could impart desirable properties such as increased flexibility and lower volatility, making it a candidate for a phthalate-free PVC plasticizer or a monomer in specialty polyester synthesis. specialchem.comresearchgate.net

Advanced Lubricants : Dicarboxylic acid esters are known for their excellent properties as lubricants, including low volatility, high flash points, and good thermal stability. researchgate.net The structure of this compound suggests it could be investigated as a component in environmentally friendly lubricants and hydraulic fluids, where biodegradability is a key advantage. researchgate.net

Specialty Solvents and Coatings : The physicochemical properties of malonic esters can be tailored by altering the alcohol and acid moieties. researchgate.net Research could explore the use of this compound as a specialty solvent or as a reactive intermediate in coatings. For instance, malonates can participate in Michael Addition reactions, which are used in formulating coatings with controlled cure rates. specialchem.com

Comprehensive Mechanistic Elucidation of Complex Biological Interactions